molecular formula C11H13NO2 B14658817 Acetamide, N-(2-acetylphenyl)-N-methyl- CAS No. 39581-33-4

Acetamide, N-(2-acetylphenyl)-N-methyl-

Cat. No.: B14658817
CAS No.: 39581-33-4
M. Wt: 191.23 g/mol
InChI Key: CNSBUNYGZWBWBP-UHFFFAOYSA-N
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Description

Acetamide, N-(2-acetylphenyl)-N-methyl- is an organic compound with the molecular formula C10H11NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-acetylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-acetylphenyl)-N-methyl- typically involves the reaction of 2-acetylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Acetamide, N-(2-acetylphenyl)-N-methyl-.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-acetylphenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(2-acetylphenyl)-N-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-acetylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)acetamide: Similar structure but with an ethyl group instead of an acetyl group.

    N-(2,4-dimethylphenyl)acetamide: Contains two methyl groups on the phenyl ring.

    N-bromoacetamide: Contains a bromine atom instead of an acetyl group.

Uniqueness

Acetamide, N-(2-acetylphenyl)-N-methyl- is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

39581-33-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-acetylphenyl)-N-methylacetamide

InChI

InChI=1S/C11H13NO2/c1-8(13)10-6-4-5-7-11(10)12(3)9(2)14/h4-7H,1-3H3

InChI Key

CNSBUNYGZWBWBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C)C(=O)C

Origin of Product

United States

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